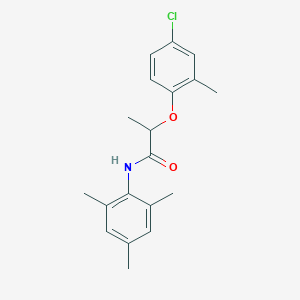
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a trimethylphenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with 2,4,6-trimethylaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include carbodiimides and phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a trimethylphenyl group
Propiedades
Número CAS |
544679-91-6 |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-13(3)18(14(4)9-11)21-19(22)15(5)23-17-7-6-16(20)10-12(17)2/h6-10,15H,1-5H3,(H,21,22) |
Clave InChI |
SIZKBYOESWZMHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B365969.png)
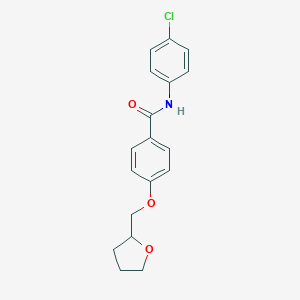
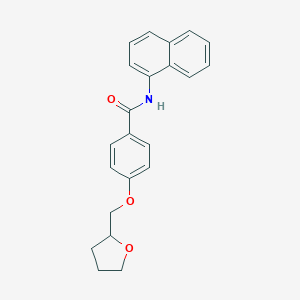
![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)
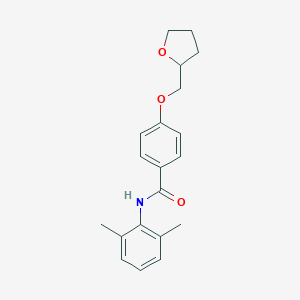
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B366051.png)
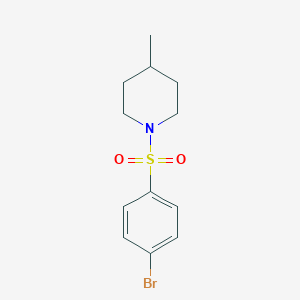
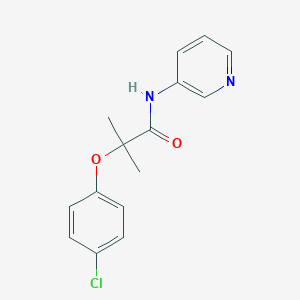
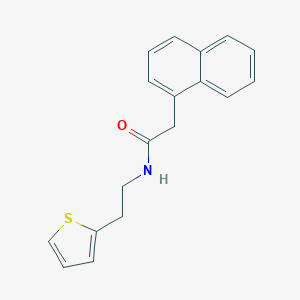
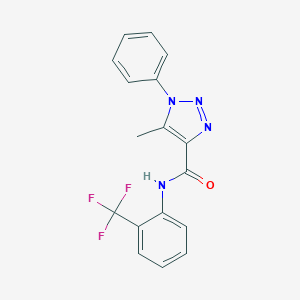
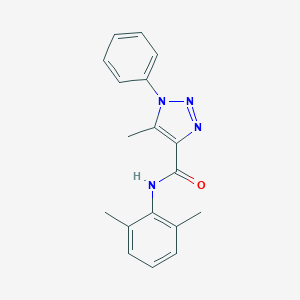
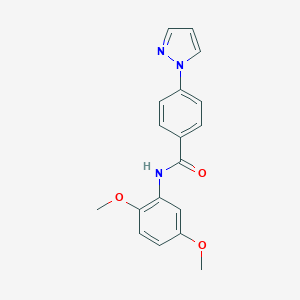

![2-{[(2-Naphthyloxy)acetyl]amino}benzamide](/img/structure/B366103.png)
